Carbonate, hydrogen(8CI,9CI)

Description

Evolution of Academic Interest in Hydrogen Carbonate Research

The scientific journey of hydrogen carbonate began with its initial isolation in the late 18th and early 19th centuries. Early research focused on its basic chemical properties and its use as a leavening agent in baking. ebsco.com The term "bicarbonate" itself was coined in 1814 by the English chemist William Hyde Wollaston. wikipedia.org

A significant turning point in bicarbonate research came with the understanding of its crucial role in physiological pH buffering. wikipedia.org The discovery of the bicarbonate buffer system in the blood, which maintains acid-base homeostasis, opened up new avenues of investigation in medicine and physiology. wikipedia.org Research in the 1930s began to explore the effects of sodium bicarbonate on exercise performance, with early studies suggesting it could improve performance by inducing a state of pre-exercise alkalosis. nih.gov

The mid-20th century saw a surge in research related to the CO₂/H₂O system, with bicarbonate recognized as a central species in the equilibrium between carbon dioxide, carbonic acid, and carbonate. scienceopen.comresearchgate.net This period was marked by debates and evolving models regarding the interconversion of these species. scienceopen.comresearchgate.net

In recent decades, academic interest has expanded dramatically, driven by advancements in analytical techniques and a growing appreciation for the interdisciplinary importance of bicarbonate. Research now encompasses its role in photosynthesis, the Krebs cycle, cellular pH regulation, and volume regulation. nih.govresearchgate.net Furthermore, its significance in environmental science, particularly in the context of carbon capture and storage and its influence on aquatic ecosystems, has become a major focus. rsc.orgcopernicus.orgnih.gov The study of bicarbonate has also extended to geology, where its role in mineral formation and the geochemistry of groundwaters is actively investigated. nih.govconfex.com

Scope and Significance of Contemporary Hydrogen Carbonate Research

Contemporary research on hydrogen carbonate is broad and impactful, touching upon fundamental biological processes, environmental challenges, and industrial applications. Its significance stems from its unique chemical properties as a weak base and its central role in the global carbon cycle.

In the realm of biochemistry and medicine , research continues to unravel the intricate mechanisms of bicarbonate transporters in cell membranes, which are crucial for maintaining cellular and whole-body pH. nih.govportlandpress.com Aberrant bicarbonate transport is linked to various diseases, making these transporters potential therapeutic targets. portlandpress.com The role of bicarbonate in metabolism, including its involvement in the Krebs cycle and as a substrate for carboxylation reactions, remains an active area of study. researchgate.net

Environmental science has seen a surge in research on bicarbonate's role in carbon capture and utilization technologies. copernicus.orgnih.gov One proposed method involves converting gaseous CO₂ into aqueous bicarbonate ions for storage in the ocean, a process that requires careful consideration of its potential ecotoxicological effects. nih.gov Studies are also investigating how bicarbonate concentrations affect the mobility of contaminants like arsenic in groundwater systems. rsc.org

In geology and geochemistry , the influence of bicarbonate on mineral precipitation and dissolution is a key research area. nih.gov Understanding these processes is vital for interpreting geological formations and predicting the fate of minerals in various environments. nih.govconfex.com For example, the formation of sodium-bicarbonate-rich groundwaters is a subject of ongoing investigation. confex.com

The following interactive data table summarizes some key areas of contemporary hydrogen carbonate research and their significance.

| Research Area | Key Findings & Significance |

| Biochemistry | Bicarbonate is a critical component of the physiological pH buffering system and is essential for the function of numerous enzymes. nih.govontosight.ai |

| Cell Biology | Bicarbonate transport across cell membranes, facilitated by specific proteins, is vital for cellular pH regulation and volume control. nih.govportlandpress.com |

| Environmental Science | Bicarbonate plays a crucial role in the global carbon cycle and is being explored for carbon capture and storage technologies. copernicus.orgnih.gov |

| Geology | Bicarbonate influences the formation and dissolution of minerals, impacting geological formations and groundwater chemistry. nih.govconfex.com |

| Industrial Chemistry | Hydrogenation of carbonates is being investigated as a potential pathway for carbon dioxide utilization and emission reduction. nih.gov |

Interdisciplinary Nature of Hydrogen Carbonate Studies

The study of hydrogen carbonate is a prime example of interdisciplinary science, drawing upon principles and techniques from chemistry, biology, geology, and environmental science.

The intersection of biochemistry and geology is evident in the study of biomineralization, where organisms utilize bicarbonate to form calcium carbonate shells and skeletons. nih.gov Understanding the role of bicarbonate in these processes provides insights into both biological mechanisms and the formation of geological deposits. nih.gov

Environmental science and chemistry converge in the development of carbon capture technologies that leverage the chemical properties of bicarbonate. copernicus.orgnih.gov This research requires a deep understanding of reaction kinetics, thermodynamics, and the potential environmental impacts of altering bicarbonate concentrations in natural systems. rsc.orgnih.gov

The field of geochemistry relies heavily on an understanding of bicarbonate chemistry to explain the composition of natural waters. confex.comusgs.gov The interaction of bicarbonate with minerals in aquifers determines the quality and characteristics of groundwater resources. confex.com

Furthermore, emerging research in areas like underground hydrogen storage highlights the need for an interdisciplinary approach. The reaction between stored hydrogen and carbonate minerals in reservoirs can alter the rock's physical properties, a phenomenon that requires expertise in both geology and chemistry to evaluate. researchgate.netresearchgate.net

The following interactive data table illustrates the interdisciplinary applications of hydrogen carbonate research.

| Discipline | Application/Area of Study |

| Biochemistry | pH regulation in blood, enzyme catalysis. wikipedia.orgnih.gov |

| Environmental Science | Carbon capture and storage, water treatment. copernicus.orgeeer.org |

| Geology | Mineral formation (e.g., limestone), groundwater chemistry. nih.govconfex.comlmu.edu |

| Medicine | Understanding and potentially treating diseases related to pH imbalance. portlandpress.comontosight.ai |

| Industrial Chemistry | Production of various chemicals, hydrogenation of CO₂. nih.govacs.org |

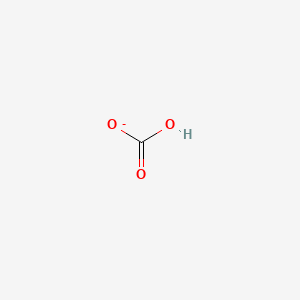

Structure

3D Structure

Properties

IUPAC Name |

hydrogen carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKZGUZCCUSVTD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049921 | |

| Record name | Bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.017 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-52-3 | |

| Record name | Bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicarbonate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICARBONATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN1ZRA3Q20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Seminal Discoveries in Hydrogen Carbonate Science

Early Theoretical Formulations Regarding Hydrogen Carbonate Equilibrium

The foundational understanding of hydrogen carbonate's role in aqueous solutions is rooted in the principles of chemical equilibrium. In the early 20th century, the study of acid-base balance saw significant progress, particularly with the formulation of what is now known as the Henderson-Hasselbalch equation. In 1908, American biological chemist Lawrence Joseph Henderson first wrote an equation to describe the use of carbonic acid as a buffer solution. anilocus.orgslideshare.net His work mathematically described the carbonic acid/bicarbonate buffer system, which is fundamental to maintaining pH balance in blood. anilocus.orgmicrobenotes.com

A few years later, in 1916, Swedish physiologist Karl Albert Hasselbalch re-expressed Henderson's formula in logarithmic terms, making it more practical for clinical calculations. anilocus.orgslideshare.net This new form, the Henderson-Hasselbalch equation, relates the pH of a solution to the acid dissociation constant (pKa) and the ratio of the concentrations of the conjugate base (hydrogen carbonate, HCO₃⁻) to the undissociated acid (carbonic acid, H₂CO₃). anilocus.orgencyclopedia.pub

Henderson-Hasselbalch Equation for the Bicarbonate System: pH = pKa + log ([HCO₃⁻] / [H₂CO₃])

This equation became a cornerstone of acid-base physiology, allowing for the estimation of a buffer solution's pH and providing a quantitative framework for understanding how systems like the bicarbonate buffer resist pH changes. anilocus.orgmicrobenotes.com The work of these pioneers placed hydrogen carbonate at the center of understanding acid-base homeostasis.

Milestones in Understanding Hydrogen Carbonate Speciation in Aqueous Systems

Beyond its role in simple chemical buffering, research in the 20th century uncovered the specific and critical roles of hydrogen carbonate in fundamental biological processes, particularly photosynthesis.

Discovery of the stimulatory role of carbon dioxide in the Hill reaction

In the late 1930s, British biochemist Robin Hill demonstrated that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, a process now known as the Hill reaction. This discovery was monumental because it separated the light-dependent reactions (oxygen evolution) from the carbon dioxide fixation process of photosynthesis.

Decades later, a unique stimulatory effect of carbon dioxide on the Hill reaction was discovered by Otto Heinrich Warburg. researchgate.netnih.gov This finding was puzzling, as the Hill reaction does not involve carbon fixation. The scientific community spent years attempting to understand this phenomenon. researchgate.netnih.gov In the 1970s, research by Alan Stemler and Govindjee provided crucial clarification. researchgate.netnih.govresearchgate.net They demonstrated that the bicarbonate ion (hydrogen carbonate), which is in equilibrium with CO₂ in water, was the active species responsible for stimulating the turnover of Photosystem II (PSII). researchgate.netnih.govresearchgate.net Their work showed that in bicarbonate-depleted chloroplasts, the rate of electron transport was significantly inhibited, and this rate could be restored by the addition of bicarbonate. researchgate.netillinois.edu

Understanding the bicarbonate effect on the electron acceptor side of Photosystem II

Further research in Govindjee's lab pinpointed the specific site of bicarbonate's action within Photosystem II. In 1975, Thomas Wydrzynski discovered a distinct bicarbonate effect on the electron acceptor side of PSII, specifically involving the plastoquinone (B1678516) components. researchgate.netnih.govillinois.edu Using techniques like chlorophyll (B73375) a fluorescence, researchers showed that removing bicarbonate blocked electron flow between the primary quinone electron acceptor (Qₐ) and the secondary quinone electron acceptor (Qₑ). researchgate.netd-nb.info

Development of Methodologies for Investigating Hydrogen Carbonate Pathways

The industrial production of hydrogen carbonate, primarily as sodium hydrogen carbonate (baking soda), has also undergone significant historical development, driven by the demand for its precursor, sodium carbonate (soda ash).

Historical development of industrial production methods

Before the late 18th century, soda ash was primarily obtained from plant ashes, which was insufficient for Europe's growing industries like glass, soap, and textiles. wikipedia.org In 1791, French chemist Nicolas Leblanc developed the first major industrial process for producing soda ash from common salt (sodium chloride), sulfuric acid, limestone, and coal. wikipedia.orgsciencehistory.orgchemeurope.com While revolutionary, the Leblanc process was expensive and created significant pollution, including the release of hydrochloric acid gas and solid calcium sulfide (B99878) waste. chemeurope.comwikipedia.org

A more economical and environmentally friendly method, the ammonia-soda process, was developed into its modern form by the Belgian industrial chemist Ernest Solvay in the 1860s. wikipedia.orgchemeurope.comdifferencebetween.com The core chemical reaction, the precipitation of sodium bicarbonate from an ammonia-containing brine solution when bubbled with carbon dioxide, had been discovered earlier by Augustin Jean Fresnel in 1811, but Solvay perfected it for industrial-scale production. wikipedia.orgchemeurope.com Solvay's process used readily available and inexpensive ingredients—salt brine and limestone—and efficiently recycled the ammonia (B1221849), making it significantly cheaper and cleaner than the Leblanc process. wikipedia.orgdifferencebetween.com

Solvay and his brother Alfred constructed their first plant in Belgium in 1864. wikipedia.org The process was continuously improved, notably by Ludwig Mond, who helped establish a successful plant in England in 1874. wikipedia.orgchemeurope.com By the 1890s, the Solvay process had largely superseded the Leblanc process, and it remains the major industrial method for producing sodium carbonate and, by extension, sodium hydrogen carbonate worldwide. wikipedia.orgchemeurope.com

Table 1: Key Milestones in Hydrogen Carbonate Science

| Year | Discovery or Development | Key Figure(s) | Significance |

|---|---|---|---|

| 1791 | Invention of the Leblanc process for soda ash production. | Nicolas Leblanc | First major industrial process to produce sodium carbonate from salt. wikipedia.orgsciencehistory.orgchemeurope.com |

| 1811 | Discovery of the precipitation of sodium bicarbonate from ammoniated brine. | Augustin Jean Fresnel | The core chemical reaction for the future Solvay process. wikipedia.orgchemeurope.com |

| 1860s | Development of the modern ammonia-soda (Solvay) process. | Ernest Solvay | A more economical and less polluting method for industrial soda ash and bicarbonate production. wikipedia.orgchemeurope.comdifferencebetween.com |

| 1908 | Formulation of an equation describing the carbonic acid buffer system. | Lawrence J. Henderson | Laid the mathematical groundwork for understanding acid-base balance in blood. anilocus.orgslideshare.net |

| 1916 | Re-expression of Henderson's equation in logarithmic terms. | Karl A. Hasselbalch | Created the practical Henderson-Hasselbalch equation. anilocus.orgslideshare.net |

| ~1958 | Discovery of the stimulatory role of CO₂ in the Hill reaction. | Otto Heinrich Warburg | Revealed a previously unknown role for CO₂/bicarbonate in the light reactions of photosynthesis. researchgate.netnih.gov |

| 1970s | Clarification that bicarbonate is the active species stimulating PSII. | Alan Stemler & Govindjee | Pinpointed bicarbonate's role in the efficiency of Photosystem II. researchgate.netnih.govresearchgate.net |

| 1975 | Discovery of the bicarbonate effect on the electron acceptor side of PSII. | Thomas Wydrzynski | Identified the specific site of action for bicarbonate within Photosystem II. researchgate.netnih.govillinois.edu |

Table 2: Comparison of Industrial Production Methods for Sodium Carbonate/Bicarbonate

| Feature | Leblanc Process | Solvay (Ammonia-Soda) Process |

|---|---|---|

| Year Developed | 1791 | 1860s |

| Primary Raw Materials | Sodium chloride, sulfuric acid, limestone, coal | Sodium chloride (brine), limestone, ammonia |

| Cost-Effectiveness | Expensive due to the cost of sulfuric acid. | More economical due to inexpensive raw materials and ammonia recycling. differencebetween.comanamma.com.br |

| Environmental Impact | Highly polluting; produced toxic hydrochloric acid gas and solid calcium sulfide waste. chemeurope.comwikipedia.org | Less polluting; primary byproduct is calcium chloride, which is less harmful. wikipedia.organamma.com.br |

| Efficiency | Less efficient, multi-step batch process. | More efficient, continuous process with recycling of ammonia. wikipedia.org |

| Primary Product | Sodium Carbonate (Soda Ash) | Sodium Carbonate (Soda Ash), with Sodium Bicarbonate as an intermediate. chemeurope.com |

| Historical Significance | Dominated the 19th-century alkali industry. wikipedia.orgwikipedia.org | Superseded the Leblanc process and remains the dominant method today. wikipedia.orgchemeurope.com |

Advanced Synthetic and Derivatization Methodologies for Hydrogen Carbonate in Research

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling of hydrogen carbonate is a powerful tool for tracing reaction pathways and understanding complex mechanisms at a molecular level. By substituting carbon or oxygen atoms with their heavier isotopes (¹³C or ¹⁸O), scientists can follow the fate of the hydrogen carbonate molecule through intricate chemical and biological processes.

Sodium bicarbonate enriched with ¹³C (NaH¹³CO₃) is frequently used in metabolic studies. For instance, the infusion of NaH¹³CO₃ allows for the measurement of carbon dioxide production rates, providing insights into substrate oxidation. nih.govresearchgate.net This technique has been validated against indirect calorimetry and is particularly useful in scenarios where traditional methods are challenging. nih.govresearchgate.net In the realm of neuroscience and oncology, hyperpolarized [1-¹³C]pyruvate is used to generate [¹³C]bicarbonate in vivo, serving as a real-time marker for specific enzymatic activities, such as the flux through pyruvate (B1213749) dehydrogenase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). bohrium.comnih.gov This enables the non-invasive study of metabolic pathways like hepatic gluconeogenesis. bohrium.comnih.gov Furthermore, ¹³C-labeled bicarbonate has been employed to probe the reaction mechanism for the catalytic hydrogenation of bicarbonate to formate (B1220265). sigmaaldrich.com

Oxygen-18 (¹⁸O) labeling is instrumental in studying enzyme catalysis, particularly for metalloenzymes like carbonic anhydrase. nih.govacs.org The exchange of ¹⁸O between CO₂/bicarbonate and water, catalyzed by the enzyme, can be monitored by mass spectrometry. nih.govacs.org This method helps determine the rates of key steps, such as the release of water from the active site, and reveals the role of specific amino acid residues and the bicarbonate molecule itself in the catalytic cycle. nih.govacs.org For example, such studies have shown that bicarbonate can act as a proton donor to the metal-bound hydroxide (B78521) in the active site of certain carbonic anhydrase mutants. nih.govacs.org Isotopic analysis has also been critical in photocatalysis, confirming that organic products formed during the reduction of bicarbonate are derived from the interaction between HCO₃⁻ and hydrogen atoms produced from water splitting. ncku.edu.tw

| Isotope | Application | Research Finding |

| ¹³C | Measurement of whole-body CO₂ production | Infusion of NaH¹³CO₃ can be used to accurately determine CO₂ production rates, comparable to indirect calorimetry. nih.govresearchgate.net |

| ¹³C | In vivo marker for hepatic gluconeogenesis | [¹³C]bicarbonate produced from hyperpolarized [1-¹³C]pyruvate is a marker of PEPCK flux in the liver of fasted rats. bohrium.comnih.gov |

| ¹³C | Mechanistic probe in catalysis | Used to predict the reaction mechanism in the selective hydrogenation of bicarbonate to formate catalyzed by a ruthenium(III) complex. sigmaaldrich.com |

| ¹⁸O | Study of carbonic anhydrase mechanism | Used to measure the rate of proton transfer-dependent release of H₂¹⁸O from the enzyme's active site, showing bicarbonate can act as a proton donor. nih.govacs.org |

| ¹⁸O | Elucidation of photocatalytic pathways | Isotopic analysis revealed that organics formed during photocatalytic reduction result from interactions between HCO₃⁻ and •H from water cleavage. ncku.edu.tw |

Preparation of Metal-Hydrogen Carbonate Coordination Complexes

Metal complexes containing the hydrogen carbonate (bicarbonato) ligand are crucial intermediates in various chemical and biological processes, including CO₂ fixation and transport. Their synthesis and characterization provide fundamental insights into the coordination chemistry of the hydrogen carbonate ion. wikipedia.org

Transition metal bicarbonato complexes are typically prepared through two primary routes. The first involves the reaction of a metal-hydroxide complex with carbon dioxide. wikipedia.orgwikiwand.com This insertion reaction is often reversible. acs.org Isotope labeling studies have demonstrated that this can occur without breaking the original metal-hydroxide bond. wikipedia.orgwikiwand.com The second common method is through salt metathesis reactions, although bicarbonate intermediates are often implicated as carbonate concentrations are low at neutral pH. wikipedia.org The bonding of the bicarbonato ligand is more restricted than that of the carbonate ligand, typically binding as a unidentate ligand. wikipedia.orgwikiwand.com

The coordination chemistry of hydrogen carbonate extends beyond common transition metals to include lanthanides and actinides, which is of significant interest for understanding the environmental migration of radionuclides. nih.govacs.orgiaea.org While carbonate complexes of actinides are well-studied, the specific bicarbonate species formed in solution are less understood. nih.govacs.org The formation of actinide complexes with bicarbonate can be important in groundwater with high alkalinity. researchgate.net Studies have investigated the formation of lanthanide and actinide complexes with inorganic ligands, including bicarbonate, using techniques like Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) and Electrospray Ionization Mass Spectrometry (ESI-MS) to identify species in solution. iaea.org

| Metal Type | Synthetic Method | Example Complex/System |

| Transition Metals | Insertion of CO₂ into M-OH bond | Formation of monometallic bis(bicarbonato) complexes of palladium(II). acs.org |

| Transition Metals | Protonation of a coordinated carbonate | Interconversion of [Co(NH₃)₄(CO₃)]⁺ to its bicarbonate analogue. wikipedia.org |

| Transition Metals | Reaction with ammonium (B1175870) bicarbonate | Synthesis of tetraamminecopper(II) complexes. youtube.com |

| Lanthanides (Ln) | Equilibrium studies in solution | Investigation of Eu(III) complexation with bicarbonate to assess potential mixed hydroxo-carbonate species. iaea.org |

| Actinides (An) | Equilibrium studies in solution | TRLFS and ESI-MS used to study Cm(III) speciation in bicarbonate solutions. iaea.orgresearchgate.net |

| Actinides (An) | Competition studies with biomolecules | Lanthanide-binding proteins (LanM) form stable complexes with trivalent actinides even in the presence of excess bicarbonate. nih.govacs.org |

Synthesis of Specialized Organic Carbonates from Hydrogen Carbonate Precursors

The synthesis of organic carbonates, which are valuable as green solvents and reagents for polycarbonate production, traditionally relies on hazardous materials like phosgene. beilstein-journals.orgrsc.org Utilizing hydrogen carbonate as a C1 source represents a safer and more environmentally benign alternative. bibliotekanauki.plrsc.org

Direct synthesis routes from hydrogen carbonate salts are being developed. A notable example is the one-pot synthesis of dimethyl carbonate and propylene (B89431) glycol from propylene oxide, methanol, and supercritical CO₂, using potassium bicarbonate as a simple and inexpensive catalyst. bibliotekanauki.pl The phase-transfer-catalyzed alkylation of alkali metal bicarbonate salts also provides a pathway to dialkyl carbonates. acs.org More recently, mechanochemistry has been shown to enable the synthesis of organic carbonates from sodium bicarbonate, a reaction that has no precedent in solution-based chemistry. chemrxiv.org

Electrochemical methods offer another promising avenue. While many processes start with CO₂, hydrogen carbonate is a key component of the electrolyte and is often the actual carbon source in equilibrium. rsc.orgmdpi.com An electrosynthesis procedure has been established for producing organic carbonates from CO₂ and alcohols in an ionic liquid, avoiding toxic solvents and catalysts. rsc.org Spectro-electrochemical studies have identified intermediates like alkyl ammonium methyl carbonate, which form from the reaction of an alcohol with CO generated from the electrochemical reduction of CO₂. acs.orgacs.org

| Organic Carbonate Type | Synthetic Method | Precursors | Key Findings |

| Dimethyl Carbonate (DMC) | Catalytic reaction in supercritical CO₂ | Propylene oxide, methanol, CO₂, potassium bicarbonate | Potassium bicarbonate acts as an effective catalyst in a simple, one-pot process. bibliotekanauki.pl |

| Dialkyl Carbonates | Phase-transfer catalysis | Alkali metal bicarbonates, alkylating agents | Provides a direct route from bicarbonate salts to a range of dialkyl carbonates. acs.org |

| General Organic Carbonates | Mechanochemistry | Sodium bicarbonate, electrophiles | Demonstrates a novel, solvent-minimized route for carboxylation reactions. chemrxiv.org |

| General Organic Carbonates | Electrosynthesis | CO₂ (in bicarbonate-containing electrolyte), alcohols | Mild conditions (1 atm CO₂, 55 °C) can convert primary and secondary alcohols in good yields. rsc.org |

| Mesityl Methyl Carbonate | Direct electrochemical C-H activation | Mesitylene, methanol, supporting electrolyte | A novel strategy for carbonate generation via dehydrogenative coupling at a Boron-Doped Diamond (BDD) anode. beilstein-journals.org |

Catalytic Transformations Involving Hydrogen Carbonate Reactants

Hydrogen carbonate can be catalytically converted into valuable chemicals, most notably formate, which is a key hydrogen storage molecule and a versatile chemical intermediate. rsc.org This transformation can be achieved through various catalytic strategies, including hydrogenation, photocatalysis, and electrocatalysis.

Catalytic Hydrogenation: The hydrogenation of hydrogen carbonate to formate has been achieved with high efficiency using homogeneous and heterogeneous catalysts. A ruthenium PNP pincer catalyst in a multiphase system can convert supersaturated bicarbonate slurries to highly concentrated formate solutions with exceptional turnover frequencies (up to 73,000 h⁻¹). rsc.orgtudelft.nl Ruthenium(III)-EDTA complexes have also been shown to catalyze the selective hydrogenation of bicarbonate under moderate pressure and temperature. tandfonline.com Heterogeneous catalysts, such as nickel-palladium (NiPd) nanoparticles and palladium supported on titania (Pd/TiO₂), are also effective. acs.orgfrontiersin.org The Pd/TiO₂ system uniquely utilizes light as the driving force, combining photothermal effects with catalysis to promote the hydrogenation reaction. acs.orgacs.org

Photocatalytic and Electrocatalytic Reduction: The reduction of hydrogen carbonate can also be driven by light or electricity. In many cases, it is debated whether CO₂ or bicarbonate is the direct species being reduced, but it is clear that bicarbonate is the essential carbon source in the aqueous medium. mdpi.comacs.org

Photocatalysis: Various semiconductor materials, such as zinc sulfide (B99878) (ZnS), zinc oxide (ZnO), and copper-doped titania (Cu/TiO₂), have been shown to photocatalytically reduce bicarbonate to formate. acs.orgacs.orgucl.ac.uk The efficiency of this process can be significantly enhanced by the addition of hole scavengers like glycerol (B35011). acs.orgcambridge.org

Electrocatalysis: The electrochemical reduction of bicarbonate solutions is a promising technology for integrating CO₂ capture and conversion. rsc.orgrsc.org Using catalysts like tin (Sn), formate can be produced directly from bicarbonate solutions. mdpi.com Other systems using bipolar membranes can generate CO₂ in situ from the bicarbonate feed, which is then reduced to products like CO with high faradaic efficiency. researchgate.net A key challenge in these systems is managing the local pH and competing reactions like hydrogen evolution. rsc.orgtudelft.nl

| Transformation | Catalyst / System | Energy Source | Product | Key Research Finding |

| Hydrogenation | Ruthenium PNP pincer complex | Thermal (H₂) | Formate | Achieved very high turnover frequencies (73,000 h⁻¹) in a multiphase system, converting bicarbonate slurries to concentrated formate solutions. rsc.orgtudelft.nl |

| Hydrogenation | [RuIII(edta)] complex | Thermal (H₂) | Formate | Demonstrated selective hydrogenation at moderate temperatures (30–40 °C) and pressures (2–8 atm). tandfonline.com |

| Hydrogenation | Nano-Pd/TiO₂ | Light + H₂ | Formate | Utilized a photothermal effect to drive hydrogenation, integrating photocatalysis and thermocatalysis. acs.orgacs.org |

| Photocatalysis | Zinc Sulfide (ZnS) | Light (AM 0) | Formate | Showed that bicarbonate is the species undergoing reduction and that glycerol is an effective hole scavenger. acs.org |

| Photocatalysis | Zinc Oxide (ZnO) nanostructures | Light (AM 1.5) | Formic Acid | ZnO nanoflowers with high surface area showed the highest efficiency for bicarbonate reduction. acs.org |

| Electrocatalysis | Tin (Sn) electrode | Electricity | Formate | Demonstrated the viability of reducing non-CO₂-saturated bicarbonate solutions directly to formate. mdpi.com |

| Electrocatalysis | Bismuth (Bi) cathode with porous membrane | Electricity | Formate | Achieved high faradaic efficiency (84.6%) for formate by enhancing in situ CO₂ generation from KHCO₃. rsc.org |

Cutting Edge Spectroscopic and Diffraction Techniques for Characterizing Hydrogen Carbonate Systems

Advanced Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Carbonate Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification and characterization of the hydrogen carbonate ion (HCO₃⁻). These methods probe the vibrational energy states of molecules, offering a unique "fingerprint" based on the absorption or scattering of light. nih.govmdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. For the hydrogen carbonate ion, characteristic absorption bands can be observed. For instance, the FTIR spectrum of sodium bicarbonate may show peaks corresponding to C=O bonding and O-C-O stretching. sapub.org

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov While most of the scattered light has the same frequency as the incident light, a small fraction is scattered at a different frequency, with the energy difference corresponding to the vibrational energy levels of the molecule. nih.gov This technique is particularly advantageous for studying aqueous solutions, as water produces a weak Raman signal, minimizing interference. nih.govsapub.org

The ν₅ (C-OH) stretching mode of the bicarbonate ion is typically observed around 1020 cm⁻¹ in Raman spectra. researchgate.net The combination of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. spectroscopyonline.com For instance, bands that are strong in an IR spectrum may be weak in a Raman spectrum, and vice-versa. spectroscopyonline.com This synergistic approach allows for a more complete vibrational characterization of hydrogen carbonate systems. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for Hydrogen Carbonate

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-OH Stretch (ν₅) | Raman | ~1020 | researchgate.net |

| C=O Bond | FTIR | ~1657 | sapub.org |

Nuclear Magnetic Resonance (NMR) Studies of Hydrogen Carbonate Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure and dynamics of molecules in solution. mdpi.comlibretexts.org It relies on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C. rsc.orgnih.gov When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are sensitive to their local chemical environment. libretexts.org

¹H NMR spectroscopy has been employed to study the reactions of various compounds with bicarbonate ions in aqueous solutions. For example, research has shown a time-dependent decrease in the concentration of certain haloalkylamines in the presence of excess bicarbonate, accompanied by the formation of N-carbamate intermediates and 2-oxazolidones. nih.gov These studies provide valuable kinetic and mechanistic information about the dynamic interactions of hydrogen carbonate. nih.gov

¹³C NMR is another powerful tool, particularly for studying the binding of bicarbonate. Studies on the enzyme carbonic anhydrase have utilized ¹³C NMR to identify two distinct binding sites for bicarbonate. nih.gov One site is a loose, inhibitory binding site for the bicarbonate substrate, while the other is a tight, non-inhibitory site. nih.gov Spin-lattice relaxation time measurements from these studies suggest that the substrate bicarbonate binds directly to the metal center of the enzyme. nih.gov Recent advancements in solid-state ¹³C NMR have also enabled the quantification of CO₂ and bicarbonate in porous carbon materials, revealing significant "oversolubility" effects at electrode-electrolyte interfaces. acs.org

Table 2: Applications of NMR in Hydrogen Carbonate Studies

| NMR Nucleus | Application | Key Findings | Reference |

|---|---|---|---|

| ¹H | Reaction Dynamics | Monitored the reaction of haloalkylamines with bicarbonate, identifying intermediates. | nih.gov |

| ¹³C | Enzyme Binding Studies | Identified two distinct bicarbonate binding sites on bovine cobalt carbonic anhydrase. | nih.gov |

| ¹³C | Solubility in Porous Media | Quantified CO₂ and bicarbonate in saturated activated carbons, demonstrating oversolubility. | acs.org |

X-ray Diffraction and Neutron Scattering for Solid-State Hydrogen Carbonate Structures

X-ray diffraction (XRD) and neutron scattering are indispensable techniques for determining the crystal structure of solid-state materials. XRD relies on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is unique to the crystal structure of the material. libretexts.org

Powder XRD has been used to identify the crystalline phases of sodium hydrogen carbonate. researchgate.net For example, specific diffraction peaks at 2θ values of 27.57, 31.81, and 45.58 degrees have been attributed to the crystalline phases of sodium hydrogen carbonate. researchgate.net In situ XRD studies have also been conducted to follow the structural changes of materials during hydrogenation processes in the presence of hydrogen carbonate-related compounds. mdpi.com

Neutron scattering provides complementary information to XRD, particularly for locating light atoms like hydrogen. nih.gov Since neutrons scatter off atomic nuclei rather than electrons, they are highly sensitive to the positions of hydrogen atoms. nih.gov This makes neutron diffraction an ideal technique for studying the structure of hydrogen-containing compounds, including solid-state hydrogen carbonates. The penetrating nature of neutrons also allows for the study of samples under various conditions, such as high pressure and low temperature. nih.gov

Table 3: X-ray Diffraction Peaks for Sodium Hydrogen Carbonate

| 2θ (degrees) | Crystal Plane | Reference |

|---|---|---|

| 27.57 | (1 0 1) | researchgate.net |

| 31.81 | (2 2 0) | researchgate.net |

| 45.58 | (2 4 0) | researchgate.net |

Electron Paramagnetic Resonance (EPR) Investigations of Hydrogen Carbonate Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species that have unpaired electrons, such as free radicals. wikipedia.orglibretexts.org The basic principles of EPR are analogous to NMR, but it involves the excitation of electron spins rather than nuclear spins. wikipedia.org

EPR has been instrumental in the investigation of the hydrogen carbonate radical (HCO₃•) and the related carbonate radical anion (CO₃•⁻). Direct detection of these highly reactive and short-lived species is often challenging. Therefore, the spin trapping technique is frequently employed. nih.govresearchgate.net This method involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be detected by EPR. researchgate.net

Studies have used EPR with spin trapping to provide evidence for the formation of radical intermediates in the photoreduction of bicarbonate in the presence of titanium dioxide (TiO₂). nih.govresearchgate.net The adsorbed HCO₃⁻ is reduced to formate (B1220265), and the resulting formate radicals (•CO₂⁻) are detected. nih.gov EPR has also been used to directly detect the carbonate radical anion formed from the reaction of peroxynitrite and carbon dioxide at physiological pH. nih.gov The identity of the radical was confirmed by its characteristic EPR parameters and through experiments using ¹³C-labeled bicarbonate, which resulted in a splitting of the EPR signal. nih.gov

Table 4: EPR Parameters for the Carbonate Radical Anion

| Parameter | Value | Reference |

|---|---|---|

| g-factor | 2.0113 | nih.gov |

| Linewidth | 5.5 G | nih.gov |

| ¹³C hyperfine coupling (a(¹³C)) | 11.7 G | nih.gov |

Fundamental Mechanistic Roles of Hydrogen Carbonate in Biological Research Non Clinical

Enzymatic Mechanisms Involving Hydrogen Carbonate as Substrate or Cofactor

Hydrogen carbonate is a key substrate for several classes of enzymes that are central to metabolism and cellular biosynthesis. Its role is particularly prominent in carboxylation and decarboxylation reactions, as well as in the rapid interconversion with carbon dioxide, facilitated by carbonic anhydrases.

Carboxylase enzymes utilize hydrogen carbonate as the donor of a carboxyl group, which is incorporated into an acceptor molecule. This process is fundamental to various metabolic pathways, including fatty acid synthesis and gluconeogenesis. A major group of these enzymes are the biotin-dependent carboxylases. nih.govannualreviews.org

The general mechanism for biotin-dependent carboxylases occurs in two main steps. nih.govnih.govwikipedia.org First, the biotin (B1667282) carboxylase (BC) domain of the enzyme catalyzes the ATP-dependent carboxylation of the biotin cofactor. nih.govnih.govwikipedia.org In this step, hydrogen carbonate is the actual substrate, not carbon dioxide. annualreviews.orgtaylorandfrancis.com The reaction is initiated by the deprotonation of hydrogen carbonate, which then acts as a nucleophile, attacking the terminal phosphate (B84403) of ATP to form a carboxyphosphate (B1215591) intermediate. ebi.ac.ukwikipedia.org This unstable intermediate quickly decomposes to carbon dioxide and inorganic phosphate within the active site. ebi.ac.uk The newly formed CO₂ is then attacked by the nucleophilic N1' of the biotin ring, resulting in the formation of carboxybiotin. nih.gov

In the second step, the carboxyltransferase (CT) domain facilitates the transfer of the carboxyl group from carboxybiotin to the specific acceptor molecule. nih.govnih.gov An example of this is pyruvate (B1213749) carboxylase, which converts pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the citric acid cycle. nih.govebi.ac.uk In the absence of the pyruvate acceptor, some preparations of pyruvate carboxylase can still catalyze the cleavage of ATP, a reaction that is dependent on the presence of hydrogen carbonate. nih.gov

Decarboxylase enzymes, conversely, catalyze the removal of a carboxyl group, often releasing it as CO₂. While hydrogen carbonate is not the direct substrate for decarboxylation, the reversible nature of many of these enzymatic reactions means that under certain conditions, they can run in the reverse (carboxylation) direction, utilizing hydrogen carbonate as the ultimate source of the carboxyl group. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to hydrogen carbonate and a proton. wikipedia.orgpnas.org This reaction is crucial for CO₂ transport, pH homeostasis, and various other physiological processes. The active site of most CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. wikipedia.orgnih.gov

The catalytic cycle of α-carbonic anhydrases, the class found in mammals, can be described in two main stages. cdnsciencepub.comresearchgate.net The first stage involves the hydration of CO₂. The zinc ion in the active site is coordinated by three histidine residues and a water molecule. wikipedia.orgnih.gov The zinc ion acts as a Lewis acid, lowering the pKa of the bound water molecule from approximately 15.7 to about 7, which facilitates its deprotonation to a hydroxide (B78521) ion. wikibooks.org This zinc-bound hydroxide ion is a potent nucleophile that attacks the carbon atom of a CO₂ molecule that has entered a hydrophobic pocket in the active site. cdnsciencepub.comwikibooks.org This results in the formation of a zinc-coordinated hydrogen carbonate ion. wikipedia.orgcdnsciencepub.com The hydrogen carbonate is then displaced from the zinc by a water molecule, completing the first half of the cycle. cdnsciencepub.comresearchgate.net

The second, and often rate-limiting, stage is the regeneration of the zinc-bound hydroxide. This requires the removal of a proton from the newly bound water molecule. pnas.orgcdnsciencepub.com In the most efficient isozymes, such as CAII, this proton is transferred from the zinc-bound water to the bulk solvent via a "proton shuttle" mechanism. pnas.orgnih.gov This shuttle is often a histidine residue (His64 in CAII) located near the entrance of the active site cavity. pnas.orgnih.gov This histidine residue can accept a proton from the zinc-bound water via a network of intervening water molecules and then transfer it to buffer molecules in the surrounding solution. nih.govacs.org Isozymes that lack an efficient proton shuttle, like CAIII, exhibit significantly lower catalytic rates. pnas.orgcdnsciencepub.com

Table 1: Comparison of Kinetic Parameters for Human Carbonic Anhydrase Isozymes

| Isozyme | kcat (s⁻¹) for CO₂ Hydration | Km (mM) for CO₂ | kcat/Km (M⁻¹s⁻¹) |

| CA II | 1 x 10⁶ | 12 | 1 x 10⁸ |

| CA III | 1 x 10⁴ | 100 | 3 x 10⁵ |

This table presents approximate kinetic values to illustrate the differences in catalytic efficiency between a high-activity (CAII) and a low-activity (CAIII) isozyme. Actual values can vary depending on experimental conditions.

Molecular Transport Systems for Hydrogen Carbonate Across Membranes

Due to its charge, hydrogen carbonate cannot freely diffuse across lipid bilayers. Its transport is mediated by a diverse array of membrane proteins, including anion exchangers, co-transporters, and channels. These transporters are vital for regulating intracellular and extracellular pH, as well as for transepithelial acid-base transport.

A significant portion of hydrogen carbonate transport is carried out by proteins from the Solute Carrier 4 (SLC4) and Solute Carrier 26 (SLC26) families. nih.govfrontiersin.org

The SLC4 family includes both Na⁺-independent and Na⁺-dependent transporters. nih.gov

Na⁺-independent Cl⁻/HCO₃⁻ exchangers (AEs): This subfamily, which includes AE1, AE2, and AE3, mediates the electroneutral exchange of one chloride ion for one hydrogen carbonate ion. nih.govclinicalpub.com AE1, also known as Band 3, is highly abundant in the red blood cell membrane and facilitates the transport of CO₂ from the tissues to the lungs. nih.gov AE2 and AE3 are found in various other tissues and are involved in intracellular pH regulation. wikipedia.org

Na⁺-coupled HCO₃⁻ co-transporters (NBCs): These transporters couple the movement of sodium ions to the transport of hydrogen carbonate. nih.gov They can be either electrogenic or electroneutral. The electrogenic Na⁺/HCO₃⁻ co-transporter (NBCe1), for example, plays a crucial role in the basolateral reabsorption of filtered hydrogen carbonate in the renal proximal tubule. nih.gov The stoichiometry of these transporters can vary depending on the specific isoform and the cell type in which they are expressed. For instance, pancreatic NBC1 (pNBC1) typically has a 2 HCO₃⁻:1 Na⁺ stoichiometry, which favors hydrogen carbonate influx, while the kidney variant (kNBC1) can exhibit a 3 HCO₃⁻:1 Na⁺ stoichiometry, facilitating efflux. nih.govresearchgate.net

The SLC26 family consists of multifunctional anion exchangers that can transport a variety of anions, including chloride, hydrogen carbonate, sulfate (B86663), and oxalate. frontiersin.orgnih.gov SLC26A3 (also known as DRA) and SLC26A6 are prominent members involved in Cl⁻/HCO₃⁻ exchange. frontiersin.orgembopress.org These transporters are often found in the apical membrane of epithelial cells and play a role in hydrogen carbonate secretion. embopress.org The activity of some SLC26 transporters is regulated by interaction with other proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR), and by signaling molecules like protein kinase C (PKC). embopress.org

In addition to carriers, certain anion channels can also conduct a significant flux of hydrogen carbonate. The permeability of these channels to hydrogen carbonate relative to chloride is a key determinant of their physiological function.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) , a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an anion channel. While it is more permeable to chloride, it also conducts hydrogen carbonate. nih.govresearchgate.net The bicarbonate permeability of CFTR is not fixed but can be dynamically regulated. physoc.orgplos.org For example, in pancreatic duct cells, low intracellular chloride concentrations activate the WNK1-SPAK kinase pathway, which in turn increases the bicarbonate permeability of CFTR, transforming it into a channel that preferentially secretes bicarbonate. plos.orgnih.gov This dynamic regulation is crucial for the secretion of bicarbonate-rich pancreatic juice. nih.gov

Other channels, such as some members of the calcium-activated chloride channel (CaCC) family (e.g., ANO1/TMEM16A), have also been shown to be permeable to hydrogen carbonate. mdpi.com The relative permeability of these channels to chloride and bicarbonate can be modulated by factors such as intracellular calcium levels. physoc.org

Intracellular Signaling Pathways Modulated by Hydrogen Carbonate Concentration

Beyond its roles as a substrate and a transportee, hydrogen carbonate is emerging as a bona fide signaling molecule that can directly modulate the activity of intracellular enzymes and signaling pathways, independent of its effects on pH. nih.gov

One of the most well-characterized examples of this is the direct activation of soluble adenylyl cyclase (sAC) . nih.govnih.gov sAC is a distinct isoform of adenylyl cyclase that is not regulated by G proteins but is directly stimulated by hydrogen carbonate ions. nih.govcornell.edu The activation of sAC by hydrogen carbonate leads to the production of the second messenger cyclic AMP (cAMP). nih.gov The half-maximal effective concentration (EC₅₀) for hydrogen carbonate activation of sAC is within the physiological range of intracellular bicarbonate concentrations (10-25 mM), positioning sAC as a physiological sensor for hydrogen carbonate. mdpi.compnas.org This sAC-cAMP signaling pathway is involved in a variety of cellular processes, including sperm capacitation and mitochondrial energy production. nih.govnih.gov Structural and biochemical studies have shown that hydrogen carbonate binding to sAC induces conformational changes that facilitate substrate binding and increase the catalytic rate. cornell.edumdpi.com

Hydrogen carbonate has also been shown to modulate the activity of other signaling components. For instance, intracellular hydrogen carbonate can regulate the excitability of neurons by modulating the activity of KCNQ (Kv7) potassium channels. This effect appears to be independent of pH and is proposed to involve interference with the channel's interaction with phosphatidylinositol-4,5-bisphosphate (PIP₂).

Evolutionary Perspectives on Hydrogen Carbonate Utilization in Biological Processes

The evolutionary history of life on Earth is inextricably linked to the planet's changing geochemistry. Among the most influential chemical species, hydrogen carbonate (HCO₃⁻), often referred to as bicarbonate, has played a pivotal and evolving role. Its utilization by biological systems reflects a multi-billion-year journey of adaptation, from early life in a carbon-rich environment to the complex physiological systems of modern organisms. The evolutionary narrative of hydrogen carbonate is one of harnessing an abundant primordial resource, which drove the development of sophisticated molecular machinery to support the emergence of key biological processes like photosynthesis and metabolic homeostasis.

The Archean Ocean and the Dawn of Photosynthesis

The Archean Eon (4 to 2.5 billion years ago) was characterized by an atmosphere rich in carbon dioxide (CO₂), leading to oceans abundant with dissolved hydrogen carbonate. A compelling hypothesis suggests that this prevalence of hydrogen carbonate was a critical factor in the evolution of oxygenic photosynthesis. Thermodynamic analyses indicate that hydrogen carbonate is a more efficient alternative substrate than water for oxygen production by phototrophs pnas.org. This has led to the proposal that hydrogen carbonate served as the transitional, thermodynamically preferred electron donor that facilitated the evolution of a precursor to the modern Photosystem II (PSII), the enzyme complex that would eventually master the more challenging oxidation of water pnas.org. While debate continues on whether hydrogen carbonate is a direct substrate for oxygen evolution nih.govoup.com, its role as an indispensable cofactor in PSII is firmly established. It binds to the non-heme iron center on the electron acceptor side of PSII, where it is crucial for stabilizing the complex and participating in the protonation of the secondary quinone electron acceptor, Q(B) nih.govresearchgate.net. This ancient and conserved interaction highlights hydrogen carbonate's foundational role in the evolution of a process that would fundamentally alter the Earth's atmosphere.

Evolving the Molecular Toolkit: Carbonic Anhydrases and Transporters

To efficiently utilize the CO₂/hydrogen carbonate equilibrium, life had to evolve specialized proteins. This occurred through remarkable instances of convergent and divergent evolution, leading to two critical classes of proteins: carbonic anhydrases and hydrogen carbonate transporters.

Convergent Evolution of Carbonic Anhydrases

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid and reversible interconversion of CO₂ and hydrogen carbonate nih.govresearchgate.netnih.gov. This reaction is fundamental to life, but uncatalyzed, it is too slow for many biological processes. Nature has independently solved this problem on multiple occasions, resulting in at least five distinct and structurally unrelated classes of CAs (α, β, γ, δ, ζ), a classic example of convergent evolution nih.govgithub.io. Despite their different structures, they all utilize a metal ion (typically zinc) in their active site to perform the same essential function github.io. The distribution of these classes varies across the domains of life, reflecting distinct evolutionary paths tailored to specific metabolic needs github.io. The genomes of fungi, for example, show that gene duplication and loss events have shaped the multiplicity of their CAs nih.gov.

| Carbonic Anhydrase Class | General Organismal Distribution | Key Evolutionary Feature |

| α-CA | Mammals, some prokaryotes | Most intensively studied class; high affinity for zinc github.io. |

| β-CA | Plants, algae, prokaryotes, fungi | Predominant in photosynthetic organisms and fungi nih.govgithub.io. |

| γ-CA | Prokaryotes (e.g., Archaea) | Considered a potentially ancient form of CA github.io. |

| δ-CA | Marine diatoms | Structurally distinct class found in specific marine algae. |

| ζ-CA | Marine diatoms | Can utilize cadmium instead of zinc, an adaptation to low zinc availability in marine habitats nih.gov. |

Independent Origins of Hydrogen Carbonate Transporters

As a charged ion, hydrogen carbonate cannot freely diffuse across lipid membranes and requires membrane transport proteins portlandpress.commdpi.com. The evolution of these transporters was a critical step, enabling cells to control the flux of hydrogen carbonate for purposes of pH regulation, secretion, and carbon acquisition portlandpress.com. The two major families of vertebrate hydrogen carbonate transporters, SLC4 and SLC26, have distinct evolutionary origins and share no significant sequence identity, indicating they arose independently to fulfill a similar physiological need portlandpress.com.

A clear example of transporter evolution driving organismal innovation is seen in stony corals. Genomic studies reveal that a specific hydrogen carbonate transporter, SLC4γ, is present throughout stony corals but not in their non-skeleton-forming relatives. It appears to have arisen from a gene duplication event at the onset of stony coral evolution and was subsequently repurposed—a process known as neofunctionalization—for the specific task of supplying concentrated hydrogen carbonate for calcium-carbonate skeleton formation carnegiescience.edu.

| Transporter Superfamily | General Function | Evolutionary Note |

| SLC4 Family | Includes electroneutral Cl⁻/HCO₃⁻ exchangers and Na⁺-coupled HCO₃⁻ co-transporters portlandpress.comreactome.org. | A diverse family with members crucial for pH regulation across many animal tissues. |

| SLC26 Family | Includes some members that function as Cl⁻/HCO₃⁻ exchangers portlandpress.com. | Evolved independently from the SLC4 family; initially identified as sulfate transporters portlandpress.com. |

Adaptation to Modern Environments

The evolution of CAs and transporters provided the foundation for hydrogen carbonate to become central to two vital, large-scale biological processes: advanced photosynthesis and systemic pH homeostasis.

Photosynthesis and Carbon-Concentrating Mechanisms (CCMs)

While early oceans were rich in CO₂, concentrations later declined. In aquatic environments, where CO₂ diffusion is 10,000 times slower than in air, its availability can limit photosynthesis. To overcome this, many aquatic photosynthetic organisms, including cyanobacteria and algae, evolved carbon-concentrating mechanisms (CCMs) nih.govmdpi.comcas.cn. These systems actively transport hydrogen carbonate from the external environment into the cell wikipedia.org. Once inside, carbonic anhydrase converts the accumulated hydrogen carbonate back into CO₂ in close proximity to the carbon-fixing enzyme RuBisCO, dramatically increasing photosynthetic efficiency wikipedia.org. The development of CCMs represents a major evolutionary adaptation that allows aquatic life to thrive in CO₂-poor habitats nih.gov.

The Rise of pH Homeostasis

The CO₂/hydrogen carbonate buffer system is the most important physiological pH buffer in many complex organisms, including mammals portlandpress.comwikipedia.org. The ability to maintain a stable internal pH was a prerequisite for the evolution of complex, multicellular life. The partnership between hydrogen carbonate transporters that regulate its concentration across membranes and carbonic anhydrases that ensure rapid equilibrium is the cornerstone of this homeostatic system drinkharlo.comcdnsciencepub.com. This system is fundamental for everything from respiration and waste transport in the blood to neutralizing gastric acid in the duodenum nih.govwikipedia.org. The presence and tight regulation of hydrogen carbonate in modern organisms is an evolutionary adaptation reflecting its indispensable role in maintaining the delicate acid-base balance required for life fastercapital.com.

Environmental and Geochemical Cycles of Hydrogen Carbonate

Oceanic Carbonate System Dynamics and Hydrogen Carbonate Speciation

The ocean is a vast reservoir of carbon, and the dynamics of its carbonate system are fundamental to the global carbon balance. Hydrogen carbonate is the dominant species of dissolved inorganic carbon (DIC) in seawater, making its formation and reactions critical to the ocean's chemistry.

The exchange of carbon dioxide (CO₂) between the atmosphere and the ocean surface is a pivotal process in the global carbon cycle. The ocean absorbs a significant portion of anthropogenic CO₂ emissions, mitigating the rate of atmospheric accumulation. Once dissolved in seawater, CO₂ undergoes a series of rapid chemical reactions that lead to the formation of hydrogen carbonate.

Initially, gaseous CO₂ from the atmosphere dissolves in seawater to form aqueous CO₂:

CO₂(g) ⇌ CO₂(aq)

This aqueous carbon dioxide then reacts with water to form carbonic acid (H₂CO₃):

CO₂(aq) + H₂O ⇌ H₂CO₃

Carbonic acid is a weak acid that quickly dissociates to form hydrogen carbonate (bicarbonate) ions (HCO₃⁻) and hydrogen ions (H⁺):

H₂CO₃ ⇌ H⁺ + HCO₃⁻

The hydrogen carbonate ions can further dissociate into carbonate ions (CO₃²⁻) and additional hydrogen ions:

HCO₃⁻ ⇌ H⁺ + CO₃²⁻

In typical surface seawater with a pH of around 8.1, hydrogen carbonate is the most abundant of these species, comprising about 85% of the total dissolved inorganic carbon. tandfonline.com The relative concentrations of these species are temperature and salinity-dependent. tandfonline.com This series of reactions effectively converts dissolved CO₂ gas into more stable inorganic carbon compounds, allowing the ocean to hold a much larger amount of carbon than would be possible through simple dissolution alone.

The oceanic uptake of anthropogenic CO₂ has led to a significant shift in the carbonate chemistry of seawater, a phenomenon known as ocean acidification. As more CO₂ dissolves in the ocean, the equilibrium of the carbonate system shifts, leading to an increase in the concentration of hydrogen ions (H⁺) and, consequently, a decrease in pH. aaqr.org

The increased concentration of H⁺ ions has a crucial impact on the speciation of dissolved inorganic carbon. The excess hydrogen ions react with carbonate ions (CO₃²⁻) to form more hydrogen carbonate:

H⁺ + CO₃²⁻ ⇌ HCO₃⁻

This reaction reduces the concentration of available carbonate ions in seawater. aaqr.orgcopernicus.org Many marine organisms, including corals, shellfish, and some plankton, rely on carbonate ions to build their shells and skeletons from calcium carbonate (CaCO₃). copernicus.orgcern.ch The reduction in carbonate ion availability makes it more difficult for these organisms to calcify, potentially leading to weaker skeletons and shells, and in severe cases, the dissolution of existing structures. aaqr.org

Research into ocean acidification, therefore, heavily focuses on understanding the dynamics of the hydrogen carbonate system. Scientists monitor changes in the concentrations of DIC, hydrogen carbonate, carbonate, and pH to predict the impacts on marine ecosystems and the organisms within them. copernicus.org

Terrestrial Carbon Cycling and Hydrogen Carbonate Fluxes

On land, hydrogen carbonate plays a vital role in the weathering of rocks and the transport of carbon from terrestrial ecosystems to aquatic environments.

In soils, the primary source of hydrogen carbonate is the reaction of carbonic acid with minerals. Carbon dioxide produced by the respiration of plant roots and soil microbes dissolves in soil water to form carbonic acid. nih.gov This weak acid is a key agent in the chemical weathering of rocks and minerals. copernicus.orgresearchgate.net

A prominent example is the weathering of carbonate minerals such as calcite (CaCO₃) found in limestone. The carbonic acid reacts with calcite to produce soluble calcium ions (Ca²⁺) and hydrogen carbonate ions:

CaCO₃(s) + H₂CO₃(aq) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq) copernicus.org

Silicate (B1173343) minerals, which are abundant in the Earth's crust, also undergo weathering by carbonic acid. For instance, the weathering of a silicate mineral like wollastonite (CaSiO₃) can be represented as:

CaSiO₃(s) + 2H₂CO₃(aq) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq) + SiO₂(aq) + H₂O(l)

These weathering processes neutralize the acidity of the soil water and release hydrogen carbonate and other dissolved ions into the surrounding water.

The hydrogen carbonate produced during mineral weathering is a major component of dissolved inorganic carbon (DIC) in groundwater and rivers. acs.orgcopernicus.org Groundwater, percolating through soil and rock, carries these dissolved ions. The concentration of DIC in groundwater is typically much higher than in surface water due to the high partial pressure of CO₂ in soil environments. nih.gov

This transport of DIC via groundwater and subsequently into rivers and eventually the ocean represents a significant flux in the global carbon cycle. It is a key mechanism by which carbon is transferred from the terrestrial biosphere and lithosphere to the oceans. The amount of hydrogen carbonate transported by rivers is an indicator of the rate of chemical weathering in their respective drainage basins.

Atmospheric Aerosol Chemistry and Hydrogen Carbonate Particulates

While the oceanic and terrestrial cycles of hydrogen carbonate are well-established, its role in the atmosphere is less prominent but still significant, particularly in the chemistry of aerosol particles.

Atmospheric aerosols are tiny solid or liquid particles suspended in the air. Their chemical composition is diverse and can include sulfates, nitrates, sea salt, organic compounds, and mineral dust. Carbonate, and by extension hydrogen carbonate in aqueous phases, can be a component of these aerosols, influencing their chemical and physical properties.

The primary sources of carbonate in atmospheric aerosols are the erosion and suspension of carbonate-containing rocks and soils (mineral dust), such as limestone. researchgate.net Another source, though considered minor, is the emission of calcified marine phytoplankton shells (coccoliths) from the ocean surface into the atmosphere via sea spray. researchgate.netstfc.ac.uk

Once in the atmosphere, these carbonate-containing particles can react with acidic gases like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which are prevalent in polluted environments. These reactions can neutralize the acidity of the aerosol particles. For example, the reaction of calcium carbonate with nitric acid can be represented as:

CaCO₃(s) + 2HNO₃(g) ⇌ Ca(NO₃)₂(s) + H₂O(l) + CO₂(g) copernicus.org

Biogeochemical Cycling in Sedimentary Environments

The biogeochemical cycling of hydrogen carbonate (bicarbonate) in sedimentary environments is intrinsically linked to the global carbon cycle and the formation of carbonate minerals. Sediments, particularly in coastal and marine settings, are active sites for the mineralization of organic matter. This process significantly influences the chemistry of porewater, including the concentrations of dissolved inorganic carbon (DIC), of which bicarbonate is a major component, and pH levels. These changes, in turn, govern the precipitation and dissolution of carbonate minerals, most notably calcium carbonate.

Hydrogen carbonate (bicarbonate, HCO₃⁻) plays a multifaceted and critical role in the formation and mineralization of calcium carbonate (CaCO₃) in sedimentary environments. Its involvement goes beyond simply being a precursor to the carbonate ion (CO₃²⁻) required for precipitation.

Dual Role in Nucleation at Near-Neutral pH

Recent research has revealed a dual mechanistic contribution of bicarbonate ions to the nucleation of CaCO₃, especially at the near-neutral pH levels (pH 7.5–8.5) common in many natural waters. uni-hannover.deresearchgate.netd-nb.info

Competitive Ion Association: In the initial stages before nucleation, bicarbonate ions compete with carbonate ions for association with calcium ions (Ca²⁺). While the interaction between calcium and bicarbonate is weaker than that between calcium and carbonate, it is significant enough at near-neutral pH to influence the formation of ion pairs and clusters that precede mineral formation. d-nb.infouni-konstanz.de

Structural Incorporation: Bicarbonate is not just a transient species; it becomes incorporated as a significant structural component within the amorphous calcium carbonate (ACC) intermediates that form before crystallizing into more stable forms like calcite or aragonite. uni-hannover.deresearchgate.netnih.gov Solid-state nuclear magnetic resonance spectroscopy has confirmed the presence of bicarbonate within the structure of ACC. researchgate.net This incorporation can affect the properties of the amorphous phase, including its stability and subsequent transformation. d-nb.infouni-konstanz.de

The solubility of the initially formed amorphous phases is influenced by this bicarbonate incorporation. For instance, the solubility products of precipitates formed at pH 8.2 and 8.0 are higher than those formed at pH 8.5, which may indicate that incorporated bicarbonate enhances solvation, thermodynamically destabilizing the ACC. d-nb.infouni-konstanz.de

| pH | Solubility Product (m²) |

|---|---|

| 8.5 | ~3.0 x 10⁻⁸ |

| 8.2 | 3.7 x 10⁻⁸ |

| 8.0 | 3.8 x 10⁻⁸ |

Microbially Induced Calcium Carbonate Precipitation (MICP)

In sedimentary environments, microorganisms are key drivers of calcium carbonate mineralization in a process known as Microbially Induced Calcium Carbonate Precipitation (MICP). wikipedia.orgnih.govnih.gov This biogeochemical process significantly alters local environmental chemistry, creating conditions that are highly conducive to the formation of CaCO₃.

Several metabolic pathways contribute to MICP, with ureolysis being one of the most studied. wikipedia.orgcgsjournals.com In this process, ureolytic bacteria catalyze the hydrolysis of urea, producing ammonia (B1221849) and carbonate. The resulting ammonia increases the local pH, which shifts the dissolved inorganic carbon equilibrium from bicarbonate towards carbonate ions, thereby increasing the saturation state with respect to calcium carbonate and inducing its precipitation. cgsjournals.com

CO(NH₂)₂ + H₂O → NH₂COOH + NH₃ (Urea hydrolysis)

NH₂COOH + H₂O → H₂CO₃ + NH₃ (Carbamic acid hydrolysis)

H₂CO₃ ⇌ HCO₃⁻ + H⁺

2NH₃ + 2H₂O ⇌ 2NH₄⁺ + 2OH⁻

HCO₃⁻ + H⁺ + 2OH⁻ ⇌ CO₃²⁻ + 2H₂O

The net effect is an increase in both carbonate concentration and pH, leading to the precipitation of CaCO₃ when sufficient calcium ions are present: Ca²⁺ + CO₃²⁻ → CaCO₃(s)

Bacterial cell surfaces also play a crucial role by providing nucleation sites for CaCO₃ crystals, which facilitates heterogeneous nucleation. nih.govresearchgate.net

The specific polymorph of calcium carbonate that forms (e.g., calcite, aragonite, or vaterite) can be influenced by various factors, including the type of microorganism, temperature, pH, and the presence of other ions. capes.gov.brmdpi.com

| Polymorph | Crystal System | Relative Stability |

|---|---|---|

| Calcite | Trigonal | Most stable |

| Aragonite | Orthorhombic | Metastable |

| Vaterite | Hexagonal | Least stable crystalline form |

| Amorphous Calcium Carbonate (ACC) | Amorphous | Unstable |

The formation of calcium carbonate in sedimentary environments is thus a complex interplay of chemical and biological processes, with hydrogen carbonate acting as a central player in both the chemical pathways of nucleation and as a substrate in microbially-driven mineralization. youtube.comfrontiersin.org

Advanced Materials Science and Engineering Research Incorporating Hydrogen Carbonate

Synthesis of Porous Materials Utilizing Hydrogen Carbonate Templating

The fabrication of porous materials is crucial for a wide range of applications, from tissue engineering to catalysis. A common method for creating pores within a material is through the use of a porogen, or a sacrificial template, that is later removed to leave behind a porous structure. Hydrogen carbonate salts, such as ammonium (B1175870) bicarbonate and sodium bicarbonate, have emerged as effective and environmentally friendly porogens. nih.gov

The mechanism of pore formation using hydrogen carbonate templates can occur in several ways. One common method involves the thermal decomposition of the bicarbonate salt. When heated, ammonium bicarbonate and sodium bicarbonate decompose to produce gaseous products like carbon dioxide and ammonia (B1221849). researchgate.netresearchgate.net These gases create pores within the polymer matrix as it solidifies. researchgate.net Another method is particulate leaching, where the bicarbonate salt is dispersed within a polymer solution, which is then solidified. The salt is subsequently leached out using a solvent, typically water, leaving behind an interconnected porous network. tandfonline.comnih.gov

A key advantage of using hydrogen carbonate salts as porogens is their high solubility in water, which allows for their complete removal from the final material, a challenge often encountered with other salts like sodium chloride. nih.gov Furthermore, the gas foaming method can be combined with particulate leaching to create highly porous and interconnected scaffolds. researchgate.netysnamgroup.com

The characteristics of the resulting porous material, such as pore size and porosity, can be controlled by varying the amount and particle size of the hydrogen carbonate porogen. researchgate.net For instance, in the fabrication of carbon black-filled epoxy porous materials, increasing the sodium bicarbonate content from 4 phr to 12 phr resulted in larger epoxy particle sizes. researchgate.net Similarly, in the creation of poly(L-lactic acid) scaffolds, porosities exceeding 90% were achieved using the ammonium bicarbonate gas foaming/salt leaching method. ysnamgroup.com

Table 1: Examples of Porous Materials Synthesized Using Hydrogen Carbonate Templating

| Material | Hydrogen Carbonate Template | Method of Pore Formation | Resulting Pore Characteristics | Reference |

|---|---|---|---|---|

| Poly(D,L-lactic acid) membranes | Ammonium bicarbonate | Solvent casting/particulate leaching and gas foaming/salt leaching | Open porosity | tandfonline.comnih.gov |

| Polydimethylsiloxane (PDMS) membranes | Sodium bicarbonate | Thermal decomposition and reaction with acid to produce CO2 gas | Non-uniform pores with dimensions varying between 1.5 and 10 µm | researchgate.net |

| Poly(L-lactic acid) scaffolds | Ammonium bicarbonate | Gas foaming and particulate leaching | Well-interconnected macroporous scaffolds with mean pore diameters of 300-400 µm and porosities near or above 90% | researchgate.netysnamgroup.com |

| Carbon black-filled epoxy porous (CBEP) | Sodium bicarbonate | Decomposition of sodium bicarbonate by heat (blowing agent) | Larger particle size with increased sodium bicarbonate content (from 4 to 12 phr) | researchgate.net |

Development of Novel Sorbents for Carbon Dioxide Capture Based on Hydrogen Carbonate Chemistry

The development of efficient and cost-effective methods for carbon dioxide (CO2) capture is a critical area of research to mitigate climate change. Sorbent-based technologies, which involve the chemical or physical adsorption of CO2 onto a solid material, are a promising approach. acs.org Hydrogen carbonate chemistry plays a central role in many of these systems, particularly those using alkali carbonate-based sorbents. mdpi.com

Sodium carbonate and potassium carbonate are inexpensive, environmentally benign, and non-volatile materials that can react with CO2 in the presence of water vapor to form sodium bicarbonate and potassium bicarbonate, respectively. mdpi.comrsc.org This reaction is the basis for dry, regenerable sorbent systems for capturing CO2 from flue gas. The capture process is exothermic and typically occurs at temperatures between 60 and 80°C. mdpi.com The sorbent can then be regenerated by heating, which reverses the reaction and releases a pure stream of CO2 and water vapor. mdpi.com

Research has also focused on enhancing the kinetics of CO2 absorption in carbonate solutions. One approach is the use of promoters, such as boric acid or amino acids, though these can have drawbacks. mdpi.com A novel, eco-friendly technology developed by VTT utilizes an aqueous sodium carbonate solution to capture CO2, forming bicarbonates. The absorption rate is significantly enhanced by a microbubble generator that creates a large surface area for mass transfer. mdpi.com

Biomimetic approaches are also being explored, inspired by the enzyme carbonic anhydrase, which rapidly hydrates CO2 to bicarbonate. Stanford researchers have developed tunable, zinc-based sorbents that mimic this catalytic process, capturing carbon from flue gas orders of magnitude faster than conventional amine scrubbing technologies without the high energy cost of heating water. ysnamgroup.com

Table 2: Performance of Different CO2 Capture Systems Based on Hydrogen Carbonate Chemistry

| Sorbent/System | CO2 Source | Capture/Operating Conditions | Key Findings | Reference |

|---|---|---|---|---|